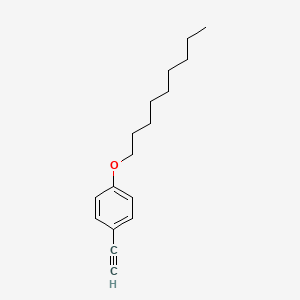

1-Ethynyl-4-(nonyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-4-(nonyloxy)benzene is an organic compound with the molecular formula C17H24O It features a benzene ring substituted with an ethynyl group at the 1-position and a nonyloxy group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Ethynyl-4-(nonyloxy)benzene can be synthesized through a multi-step process involving the following key reactions:

Formation of the nonyloxybenzene intermediate: This step involves the etherification of 4-hydroxybenzene with nonyl bromide in the presence of a base such as potassium carbonate.

Introduction of the ethynyl group: The nonyloxybenzene intermediate undergoes a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

1-Ethynyl-4-(nonyloxy)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The nonyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Applications De Recherche Scientifique

1-Ethynyl-4-(nonyloxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.

Industry: Used in the development of advanced materials, including polymers and liquid crystals.

Mécanisme D'action

The mechanism of action of 1-ethynyl-4-(nonyloxy)benzene depends on the specific application and the target system

Electrophilic Aromatic Substitution: The benzene ring can act as an electron-rich site for electrophilic attack.

Nucleophilic Substitution: The nonyloxy group can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction: The ethynyl group can undergo redox reactions, altering the electronic properties of the molecule.

Comparaison Avec Des Composés Similaires

1-Ethynyl-4-(nonyloxy)benzene can be compared with other similar compounds such as:

1-Ethynyl-4-(hexyloxy)benzene: Similar structure but with a shorter alkyl chain.

1-Ethynyl-4-(decyloxy)benzene: Similar structure but with a longer alkyl chain.

1-Ethynyl-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a nonyloxy group.

The uniqueness of this compound lies in its specific combination of the ethynyl and nonyloxy groups, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

1-Ethynyl-4-(nonyloxy)benzene is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{15}H_{22}O

- Molecular Weight : 234.34 g/mol

- IUPAC Name : 1-Ethynyl-4-nonyloxybenzene

This compound features an ethynyl group and a nonyloxy substituent attached to a benzene ring, contributing to its unique physical and chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can influence several biochemical pathways, including:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : They can act as modulators for various receptors, potentially affecting signal transduction pathways.

- Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications in antimicrobial therapy.

Antimicrobial Properties

A significant area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated that derivatives with similar structures exhibit varying degrees of antibacterial and antifungal activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.75 mg/mL | 3 mg/mL |

| S. aureus | 0.375 mg/mL | 3 mg/mL |

| Candida albicans | 1.5 mg/mL | >3 mg/mL |

These results indicate that this compound and its analogs could be promising candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also indicated potential anti-inflammatory effects associated with compounds similar to this compound. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, researchers isolated fractions from plant extracts containing similar compounds. The study employed bioassay-guided fractionation, leading to the identification of active fractions with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The study's findings highlighted the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) for future drug design .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that the compound exhibits favorable bioavailability characteristics, which are essential for therapeutic applications. The interaction with transport proteins may facilitate its effective delivery to target tissues .

Propriétés

IUPAC Name |

1-ethynyl-4-nonoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLVEBNMFNZERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561545 |

Source

|

| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-20-0 |

Source

|

| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.